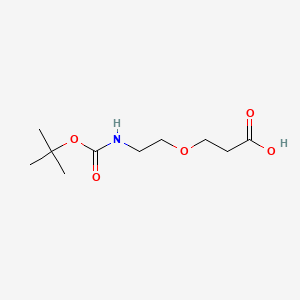

Boc-NH-PEG1-CH2CH2COOH

描述

属性

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-5-7-15-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNSGMAPLOVGIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260092-44-1 |

Source

|

| Record name | 3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-NH-PEG1-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-CH2CH2COOH is a heterobifunctional crosslinker of significant interest in the fields of medicinal chemistry and drug development. This molecule incorporates three key chemical features: a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. This unique structure allows for a controlled, stepwise conjugation of different molecules, making it a valuable tool in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] The inclusion of a short PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of ADCs and PROTACs.

Core Properties and Specifications

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid |

| Molecular Formula | C10H19NO5 |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 1260092-44-1 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage Conditions | -20°C for long-term storage |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |

Applications in Drug Development

The heterobifunctional nature of this compound makes it an ideal linker for covalently connecting two different molecular entities. Its primary applications are in the synthesis of ADCs and PROTACs.[1][3]

Antibody-Drug Conjugates (ADCs)

In ADC synthesis, the carboxylic acid end of the linker can be conjugated to a potent cytotoxic drug, while the Boc-protected amine, after deprotection, can be attached to an antibody. This allows for the targeted delivery of the cytotoxic payload to cancer cells, minimizing off-target toxicity.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used to link a target protein-binding ligand to an E3 ligase-binding ligand, forming the PROTAC molecule.[3]

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-step process:

-

Boc Deprotection: Removal of the Boc protecting group to expose the primary amine.

-

Amide Coupling: Formation of a stable amide bond between the carboxylic acid and an amine on the target molecule.

The order of these steps can be varied depending on the specific synthetic strategy.

Boc Deprotection Protocol

The Boc group is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

For a complete work-up, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker.

Amide Coupling Protocol (using EDC/NHS)

The carboxylic acid moiety of the linker can be activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester.

Materials:

-

This compound (or the deprotected amine version)

-

EDC (1.5 equivalents)

-

NHS (1.5 equivalents)

-

Amine-containing molecule (e.g., antibody, protein ligand)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add EDC (1.5 eq.) and NHS (1.5 eq.) to the solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

In a separate vessel, dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated linker solution to the amine-containing molecule solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule using this compound.

References

An In-depth Technical Guide to Boc-NH-PEG1-CH2CH2COOH: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG1-CH2CH2COOH. It details its chemical structure, physicochemical properties, and its critical role in the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document includes detailed experimental protocols and visual diagrams to facilitate its practical application in research and development.

Core Concepts: Structure and Properties

This compound, systematically named 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid, is a versatile linker molecule featuring a Boc-protected amine and a terminal carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure provides a valuable tool for covalently linking two different molecules in a controlled and stepwise manner. The Boc group offers a stable protecting group for the amine functionality, which can be selectively removed under acidic conditions. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The short PEG chain enhances the solubility of the linker and the resulting conjugate in aqueous and organic solvents.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Systematic Name | 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid | [1] |

| Synonyms | Boc-NH-PEG1-acid, t-Boc-N-amido-PEG1-acid | [3] |

| CAS Number | 1260092-44-1 | [4] |

| Molecular Formula | C₁₀H₁₉NO₅ | [1] |

| Molecular Weight | 233.26 g/mol | [3][5] |

| Appearance | White to off-white solid or viscous liquid | [5][6] |

| Purity | ≥95% (typically) | [1][6] |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents.[6][7] | [6][7] |

| Storage Conditions | Long-term: -20°C; Short-term: 4°C. Protect from moisture.[7][8] | [7][8] |

Key Structural Features and their Significance

The utility of this compound in bioconjugation stems from its distinct structural components:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). This allows for the selective unmasking of the amine for subsequent conjugation steps.

-

Carboxylic Acid: The terminal carboxylic acid is a versatile functional group that can be activated using standard coupling reagents (e.g., EDC/NHS) to form a reactive ester. This activated ester readily reacts with primary amines on a target molecule (such as a protein, peptide, or small molecule drug) to form a stable amide bond.

-

PEG1 Linker: The single polyethylene glycol unit provides a short, hydrophilic spacer. This hydrophilicity can improve the solubility and reduce the aggregation of the final conjugate.[9] The defined length of the PEG linker allows for precise spatial control between the two conjugated molecules.

Applications in Drug Development

This compound is a key building block in the development of targeted therapeutics, most notably PROTACs and ADCs.[4][5]

PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein ligand (warhead) and the E3 ligase ligand.

The synthesis typically involves a stepwise approach. First, the carboxylic acid of the linker is coupled to an amine-containing E3 ligase ligand. Subsequently, the Boc group is removed to expose the amine, which is then coupled to a carboxylic acid-containing warhead (or vice versa). This modular approach allows for the facile generation of a library of PROTACs with varying linkers for optimization.[10]

Below is a diagram illustrating the general workflow for PROTAC synthesis using a Boc-protected PEG linker.

Caption: PROTAC Synthesis Workflow.

The mechanism of action of the resulting PROTAC is depicted in the following signaling pathway diagram.

Caption: PROTAC Mechanism of Action.

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker.[9] this compound can be used to attach the cytotoxic drug to the antibody. The hydrophilic PEG linker can help to mitigate the aggregation and improve the pharmacokinetic properties of the ADC.[9]

The synthesis of an ADC using this linker typically involves first conjugating the linker to the drug, followed by deprotection of the Boc group and then conjugation to the antibody. The carboxylic acid of the linker is activated and reacted with an amine group on the drug. After deprotection, the newly formed amine on the drug-linker conjugate can be reacted with an activated carboxylic acid on the antibody, or more commonly, the amine can be modified to introduce a functionality (e.g., a maleimide (B117702) group) that can react with a thiol group on the antibody.

The general mechanism of action for an ADC is outlined in the diagram below.

Caption: ADC Mechanism of Action.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Activation of the Carboxylic Acid via NHS Ester Formation

This protocol describes the activation of the terminal carboxylic acid of this compound to form a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.2-7.5, or MES buffer pH 6.0 for Sulfo-NHS)

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

-

In a separate vial, dissolve EDC (1.5 molar equivalents) and NHS (or Sulfo-NHS, 1.2 molar equivalents) in the reaction buffer.

-

Add the EDC/NHS solution to the this compound solution.

-

Allow the reaction to proceed at room temperature for 15-60 minutes with gentle stirring.

-

The resulting activated Boc-NH-PEG1-CH2CO-NHS ester is now ready for immediate use in the conjugation reaction.

Note: NHS esters are susceptible to hydrolysis, especially at higher pH. The activated linker should be used immediately after preparation.

Protocol 2: Conjugation of the Activated Linker to a Primary Amine

This protocol outlines the reaction of the freshly prepared NHS-activated linker with a molecule containing a primary amine.

Materials:

-

Activated Boc-NH-PEG1-CH2CO-NHS ester (from Protocol 1)

-

Amine-containing molecule (e.g., protein, peptide, or small molecule) dissolved in an appropriate buffer (amine-free, e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Add the desired molar excess of the activated Boc-NH-PEG1-CH2CO-NHS ester solution to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.

-

(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Boc Deprotection to Expose the Terminal Amine

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution (for work-up)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation).

-

For a basic work-up, re-dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected conjugate.

Conclusion

This compound is a highly valuable heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, with orthogonal protecting groups and a hydrophilic spacer, allows for the controlled and efficient synthesis of complex biomolecules like PROTACs and ADCs. The protocols and diagrams provided in this guide are intended to serve as a practical resource for the successful application of this versatile chemical tool in the creation of next-generation targeted therapeutics.

References

- 1. biocompare.com [biocompare.com]

- 2. Boc-NH-PEG1-CH2COOH | Carbamates | Ambeed.com [ambeed.com]

- 3. purepeg.com [purepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]

- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 10. benchchem.com [benchchem.com]

Boc-NH-PEG1-CH2CH2COOH CAS number and molecular weight

For researchers, scientists, and drug development professionals, the heterobifunctional linker Boc-NH-PEG1-CH2CH2COOH is a critical tool in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed methodologies for its use.

Core Properties and Specifications

This compound, also known by its systematic name 3-(2-((tert-Butoxycarbonyl)amino)ethoxy)propanoic acid, is a versatile linker molecule.[1] It features a tert-butyloxycarbonyl (Boc)-protected amine on one end and a terminal carboxylic acid on the other, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for sequential, controlled conjugation reactions. The PEG moiety enhances the hydrophilicity and solubility of the resulting conjugate, which can improve its pharmacokinetic properties.[2][3][4]

The key quantitative data for this molecule are summarized below.

| Property | Value | References |

| CAS Number | 1260092-44-1 | [1][2][5][6] |

| Molecular Weight | 233.26 g/mol | [1][6][7][8][] |

| Molecular Formula | C₁₀H₁₉NO₅ | [1][5][6][7][] |

| Appearance | White to off-white solid or viscous liquid | [6][] |

| Purity | ≥95-97% (Typical) | [10] |

| Storage | Store at -20°C, protected from moisture | [][11] |

Applications in Drug Development

The primary application of this compound is as a bifunctional linker in the construction of complex bioconjugates.

-

PROTAC Synthesis : This linker is widely used in the synthesis of PROTACs.[5] A PROTAC is a heterobifunctional molecule that brings a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[8][12] The linker's length and chemical nature are critical for the stability and efficacy of the resulting PROTAC.[6]

-

ADC Synthesis : In the field of oncology, this molecule serves as a cleavable linker for creating ADCs.[1][11][13] ADCs are designed to deliver a potent cytotoxic drug (payload) specifically to cancer cells by attaching it to a monoclonal antibody that targets a tumor-specific antigen.[4] The linker must be stable in circulation but release the payload effectively once inside the target cell.[][14]

Mechanisms of Action

The logical workflow of a PROTAC synthesized with this linker involves hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation.

The workflow for an ADC involves targeted delivery and payload release. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the entire ADC complex. Once inside, the linker is cleaved by intracellular conditions (e.g., enzymes), releasing the cytotoxic payload to kill the cell.

Representative Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of solvents, coupling agents, and reaction times may be necessary for specific substrates.

The synthesis is a two-stage process involving sequential amide couplings. First, one ligand is coupled to the linker's carboxylic acid. Following deprotection of the Boc group, the second ligand is coupled to the newly exposed amine.

Step 1: Coupling of First Ligand (Amine-functionalized)

-

Reagents & Materials :

-

This compound (1.0 eq)

-

Amine-containing ligand (e.g., POI binder) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

-

Procedure : a. Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF. b. Add the amine-containing ligand to the solution. c. Add DIPEA and stir for 5 minutes. d. Add HATU and stir the reaction mixture at room temperature for 4-16 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, perform an aqueous workup and purify the Boc-protected intermediate by column chromatography.

Step 2: Boc Deprotection

-

Reagents & Materials :

-

Boc-protected intermediate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure : a. Dissolve the Boc-protected intermediate in DCM. b. Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours. c. Monitor deprotection by LC-MS. d. Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.

Step 3: Coupling of Second Ligand (Carboxylic acid-functionalized)

-

Reagents & Materials :

-

Deprotected amine intermediate (1.0 eq)

-

Carboxylic acid-containing ligand (e.g., E3 ligase binder) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (4.0 eq, to neutralize the TFA salt and catalyze the reaction)

-

Anhydrous DMF

-

-

Procedure : a. Dissolve the deprotected amine intermediate in anhydrous DMF under a nitrogen atmosphere. b. Add the carboxylic acid-containing ligand. c. Add DIPEA and HATU. d. Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. e. Upon completion, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC. Characterize the final product by LC-MS and NMR.[2][6]

References

- 1. amsbio.com [amsbio.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | ADC Linker | 1260092-44-1 - PHMO [phmo.com]

- 8. benchchem.com [benchchem.com]

- 10. biocompare.com [biocompare.com]

- 11. apexbt.com [apexbt.com]

- 12. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Boc-NH-PEG1-CH2CH2COOH: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview for Drug Development Professionals on the Solubility Characteristics of a Key PEGylated Linker

Researchers and scientists in the field of drug development frequently encounter the bifunctional linker, Boc-NH-PEG1-CH2CH2COOH, a valuable tool in the synthesis of complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This technical guide provides a detailed analysis of the available solubility data, outlines a comprehensive experimental protocol for its quantitative determination, and illustrates the key factors influencing its behavior in solution.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a strong qualitative understanding can be derived from the physicochemical properties of its constituent parts—the hydrophobic tert-butoxycarbonyl (Boc) protecting group, the hydrophilic single polyethylene (B3416737) glycol (PEG1) unit, and the terminal carboxylic acid. Furthermore, data from structurally similar, longer-chain Boc-NH-PEG-COOH compounds provide valuable insights into its likely behavior.

Based on this information, this compound is expected to exhibit good solubility in a range of polar organic solvents. The presence of the PEG unit and the carboxylic acid moiety enhances its affinity for polar environments, while the Boc group contributes a degree of non-polar character.

Table 1: Qualitative Solubility of Boc-NH-PEG-COOH Compounds in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform | High | The polar nature of these solvents effectively solvates the polar PEG and carboxylic acid groups.[1][2] |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The molecule can act as both a hydrogen bond donor (carboxylic acid) and acceptor (ether oxygen, carbamate), facilitating interaction with protic solvents. Solubility in alcohols may be slightly lower than in polar aprotic solvents.[1][2] |

| Non-polar | Toluene | Low to Moderate | The hydrophobic Boc group and the ethylene (B1197577) backbone provide some interaction with non-polar solvents, but the polar functionalities limit overall solubility.[1][2] |

| Non-polar (Aliphatic) | Ether, Hexane | Low / Insoluble | The highly polar nature of the PEG and carboxylic acid groups leads to poor interaction with non-polar aliphatic solvents.[1][2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in a specific organic solvent, a standardized experimental protocol is essential. The following details the widely accepted "shake-flask" method, which is considered a reliable technique for determining thermodynamic solubility.

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vial at a moderate speed to pellet the undissolved compound.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method or another suitable quantitative technique.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

The solubility is typically expressed in mg/mL or g/L.

-

Figure 1. Experimental workflow for determining the quantitative solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by both the solute's intrinsic characteristics and the properties of the solvent. Understanding these relationships is crucial for solvent selection and process optimization.

Figure 2. Logical diagram of factors influencing the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound. While qualitative data offers valuable guidance, empirical determination through standardized protocols is strongly recommended for critical applications in drug development and chemical synthesis.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linkers

Heterobifunctional polyethylene glycol (PEG) linkers are macromolecules that possess two distinct reactive functional groups at either end of a flexible, hydrophilic PEG chain.[1] This unique dual-reactivity allows for the specific and sequential conjugation of two different molecular entities, such as a targeting antibody and a therapeutic small molecule.[2] The incorporation of a PEG spacer is critical in modern bioconjugate design, offering a multitude of advantages that enhance the overall performance of the final conjugate. These benefits include increased hydrophilicity and solubility of hydrophobic drugs, reduced immunogenicity by masking epitopes, and improved pharmacokinetic profiles through an increased hydrodynamic radius, which prolongs circulation time.[3][4]

The versatility of heterobifunctional PEG linkers has made them indispensable tools in the development of advanced therapeutics and diagnostics, most notably in the fields of Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and targeted imaging agents.[5][6] The ability to precisely control the length of the PEG chain and the chemistry of the terminal functional groups allows for the fine-tuning of a bioconjugate's stability, efficacy, and safety profile.[7]

Core Properties and Advantages of PEGylation

The covalent attachment of PEG chains, or PEGylation, imparts several beneficial properties to bioconjugates:

-

Improved Solubility: The hydrophilic nature of the ethylene (B1197577) glycol repeats can significantly increase the solubility of hydrophobic payloads in aqueous environments, which helps to prevent aggregation.[6]

-

Enhanced Stability: PEG linkers can protect the attached molecules from enzymatic degradation and can increase the overall stability of the conjugate in biological fluids.[3]

-

Reduced Immunogenicity: The PEG chain can "shield" the bioconjugate from the host's immune system, reducing the likelihood of an immune response.[3]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the conjugate, which reduces renal clearance and prolongs its circulation half-life in the bloodstream.[5]

-

Tunable Spacing: The length of the PEG linker can be precisely controlled to optimize the distance between the two conjugated molecules, which can be crucial for maintaining the biological activity of both components.[3]

Types of Heterobifunctional PEG Linkers and Their Chemistries

The choice of reactive terminal groups on a heterobifunctional PEG linker is dictated by the available functional groups on the molecules to be conjugated. The most common chemistries include amine-reactive, thiol-reactive, and bioorthogonal "click chemistry" functionalities.

Amine-Reactive and Thiol-Reactive Linkers

A widely used class of heterobifunctional PEG linkers combines an N-hydroxysuccinimide (NHS) ester with a maleimide (B117702) group (e.g., NHS-PEG-Maleimide).

-

NHS Esters: React efficiently with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form stable amide bonds. This reaction is typically performed at a pH of 7.2-8.5.[1]

-

Maleimides: React specifically with sulfhydryl (thiol) groups, such as those on cysteine residues, to form stable thioether bonds. This reaction is most efficient at a pH of 6.5-7.5.[1]

Click Chemistry Linkers

"Click chemistry" refers to a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological functional groups. The most common click chemistry reaction used in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Azides and Alkynes: These functional groups react in the presence of a copper(I) catalyst to form a highly stable triazole ring.[1] This reaction is fast, high-yielding, and can be performed over a wide pH range in aqueous buffers.[1]

Quantitative Data Presentation

The selection of a linker chemistry and PEG chain length has a profound impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Comparison of Common Heterobifunctional Linker Chemistries

| Feature | NHS Ester / Maleimide Chemistry | Click Chemistry (CuAAC) |

| Target Functional Groups | Primary Amines (-NH₂), Thiols (-SH) | Azides (-N₃), Alkynes (-C≡CH) |

| Reaction Kinetics | NHS-amine: 30-60 min; Maleimide-thiol: minutes to a few hours | 15-60 minutes |

| Typical Reaction Yield | High, but can be variable and lead to heterogeneous products | Typically very high and quantitative |

| Specificity | Maleimide is highly thiol-specific; NHS can react with multiple amines | Highly specific and bioorthogonal |

| pH Sensitivity | NHS ester: optimal at pH 7.2-8.5; Maleimide: optimal at pH 6.5-7.5 | Generally insensitive to pH (works well in pH 4-11) |

| Resulting Linkage | Amide and Thioether | 1,2,3-Triazole |

| Linkage Stability | Amide bond is highly stable; Thioether can be susceptible to retro-Michael reaction in vivo | Triazole ring is highly stable and considered biologically inert |

Data synthesized from multiple sources.[1][8]

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

| PEG Chain Length | Effect on Pharmacokinetics (PK) | Effect on Efficacy |

| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life. | May retain higher in vitro potency but can have reduced in vivo efficacy due to rapid clearance. |

| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life. Often shows a significant improvement in in vivo efficacy. | Represents a balanced approach for many ADCs. |

| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy, but may cause a reduction in in vitro cytotoxicity. |

Data synthesized from multiple sources.[7][9]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and characterization of bioconjugates utilizing heterobifunctional PEG linkers.

Protocol 1: Two-Step Protein-Small Molecule Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of an amine-containing protein (e.g., an antibody) to a thiol-containing small molecule.

Materials:

-

Amine-containing protein in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

NHS-PEGn-Maleimide linker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Thiol-containing small molecule

-

Conjugation Buffer: 50 mM phosphate (B84403) buffer with 2 mM EDTA, pH 7.2

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

Procedure:

-

Protein Preparation: Dissolve the amine-containing protein in Conjugation Buffer to a final concentration of 5-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the NHS-PEGn-Maleimide linker in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Reaction Step 1 (Amine-NHS Ester Reaction):

-

Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Purification Step 1: Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

-

Reaction Step 2 (Thiol-Maleimide Reaction):

-

Immediately add the thiol-containing small molecule to the purified, maleimide-activated protein. A 2- to 5-fold molar excess of the small molecule over the protein is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add a final concentration of 10-20 mM Tris-HCl to quench any unreacted maleimide groups. Incubate for 15 minutes.

-

Final Purification: Purify the final conjugate using a suitable chromatography method (e.g., Size Exclusion or Ion Exchange Chromatography) to remove unreacted small molecules and any aggregated protein.

Protocol 2: Protein-Small Molecule Conjugation via CuAAC (Click Chemistry)

This protocol describes the conjugation of an alkyne-modified protein to an azide-containing small molecule.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-containing small molecule

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium Ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

-

Desalting columns

Procedure:

-

Prepare Reactants:

-

In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing small molecule in PBS. A 5- to 10-fold molar excess of the azide (B81097) molecule is recommended.

-

-

Prepare Catalyst Premix:

-

In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:Ligand is common. Vortex briefly.

-

-

Initiate the Reaction:

-

Add the THPTA/CuSO₄ premix to the protein/azide mixture. The final concentration of CuSO₄ should be around 1 mM.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 10-15 mM to initiate the click reaction.

-

Gently mix the solution.

-

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Purify the final conjugate using a desalting column to remove excess reagents, followed by a more stringent purification method like Ion Exchange or Size Exclusion Chromatography if needed.

Protocol 3: Purification of PEGylated Proteins by Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. PEGylation often shields the protein's surface charges, allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.[10]

Materials:

-

IEX column (e.g., a strong cation exchange column like SP Sepharose)

-

Binding Buffer (e.g., 20 mM sodium phosphate, pH 6.0)

-

Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0)

-

HPLC or FPLC system

Procedure:

-

Sample Preparation: Exchange the crude PEGylation reaction mixture into the Binding Buffer using a desalting column or dialysis.

-

Column Equilibration: Equilibrate the IEX column with at least 5 column volumes of Binding Buffer.

-

Sample Loading: Load the prepared sample onto the equilibrated column.

-

Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline, removing any unbound material (like unreacted PEG linker).

-

Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% Elution Buffer over 20 column volumes). The un-PEGylated protein will typically elute first, followed by the mono-PEGylated, di-PEGylated, and so on, as the increasing salt concentration displaces the more weakly bound (charge-shielded) species.

-

Fraction Collection: Collect fractions throughout the elution gradient.

-

Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired PEGylated product.

Protocol 4: Characterization of PEGylated Proteins by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the molecular weight of the conjugate and determine the degree of PEGylation.

Materials:

-

Purified PEGylated protein

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (B52724) (ACN)

-

Formic Acid (FA)

-

LC-MS system (e.g., ESI-QTOF)

Procedure:

-

Sample Preparation for Intact Mass Analysis:

-

Desalt the purified conjugate into a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate) or dilute it into a solution suitable for mass spectrometry (e.g., 0.1% formic acid in 50% acetonitrile/water). The final protein concentration should be in the range of 0.1-1 mg/mL.

-

-

LC-MS Analysis:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C4 or C8) connected to the mass spectrometer.

-

Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 800-4000 m/z).

-

-

Data Analysis:

-

The raw mass spectrum will show a distribution of multiply charged ions.

-

Use deconvolution software to process the raw spectrum and generate a zero-charge mass spectrum.

-

The deconvoluted spectrum will show peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks will correspond to the mass of the PEG-linker-payload moiety.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Action for an Anti-HER2 Antibody-Drug Conjugate (ADC).

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. chempep.com [chempep.com]

- 4. purepeg.com [purepeg.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development.[1][2][3] Its widespread adoption is attributed to its stability across a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the Boc group's mechanism of action, applications, and detailed experimental protocols for its use.

Core Concepts: The Chemistry of the Boc Protecting Group

The Boc group's utility lies in its ability to temporarily shield amine functionalities from unwanted reactions, allowing for selective transformations at other sites within a molecule.[3][4] This is achieved by converting the nucleophilic and basic amine into a carbamate, which is significantly less reactive.[4][5]

Mechanism of Boc Protection

The introduction of the Boc group, or N-tert-butoxycarbonylation, is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1][2] The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O.[1][2] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the stable and volatile byproducts, tert-butanol (B103910) and carbon dioxide gas, providing a strong thermodynamic driving force for the reaction.[2][6]

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.[7][8] The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[7][8] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid.[4][9] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[9][10] The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide.[4][10] The tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene.[10]

Applications in Chemical Synthesis

The Boc protecting group is a versatile tool with broad applications in organic synthesis.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Boc group is used for the temporary protection of the α-amino group of amino acids.[3][11] The Boc/Bzl (benzyl) strategy is a classical approach where benzyl-based groups are used for the more permanent protection of side chains.[12][13] Although both are acid-labile, the Boc group can be removed with moderate acids like TFA, while the benzyl-based groups require stronger acids like hydrogen fluoride (B91410) (HF) for cleavage.[13] This differential lability allows for the stepwise elongation of the peptide chain.[14] An advantage of the Boc strategy in peptide synthesis is that the protonation of the N-terminus after each deprotection step can help to disrupt inter-chain hydrogen bonding, which is beneficial for synthesizing long or hydrophobic peptides prone to aggregation.[15]

Drug Development and Organic Synthesis

In drug synthesis and complex molecule synthesis, the Boc group is crucial for protecting amine functionalities to allow for selective reactions at other parts of the molecule, thereby improving reaction yields and purity.[3][16] Its stability to most nucleophiles and bases makes it compatible with a wide range of chemical transformations.[17]

Quantitative Data Summary

The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, base, and acid used. The following tables summarize typical reaction conditions.

Table 1: Typical Conditions for Boc Protection of Amines

| Substrate Type | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Aliphatic Amines | (Boc)₂O (1.1-1.5 equiv) | NaOH, NaHCO₃, or TEA | Dioxane/Water, THF, DCM | Room Temp | 1-12 | >90 |

| Aromatic Amines | (Boc)₂O (1.1-1.5 equiv) | DMAP (catalytic), TEA | Acetonitrile, DCM | Room Temp | 2-24 | 85-95 |

| Amino Acids | (Boc)₂O (1.1-2.0 equiv) | NaOH, NaHCO₃ | Dioxane/Water, THF/Water | 0 - Room Temp | 2-12 | >90 |

| Water-Mediated (Green) | (Boc)₂O (1.0-1.2 equiv) | None | Water/Acetone | Room Temp | 0.1-1 | >95[18] |

Table 2: Typical Conditions for Boc Deprotection

| Reagent | Concentration / Equivalents | Solvent | Temperature (°C) | Time | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (B109758) (DCM) | Room Temp | 0.5-4 h[9] | Highly effective and volatile for easy removal.[9] Can be harsh for acid-sensitive substrates. |

| Hydrochloric Acid (HCl) | 4M solution | 1,4-Dioxane or Ethyl Acetate | Room Temp | 1-4 h[8] | Product often precipitates as the hydrochloride salt, simplifying isolation.[8] |

| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 equivalents | Dichloromethane (DCM) or Chloroform | Room Temp | 12-24 h[7] | Mild, non-hydrolytic method suitable for acid-labile compounds.[7][8] |

| Zinc Bromide (ZnBr₂) | 2-3 equivalents | Dichloromethane (DCM) | Room Temp | 12-24 h[7] | Milder Lewis acid alternative.[7] |

| Thermal (in water) | N/A | Water | 100 °C (Reflux) | 12-15 min[9] | "Green" alternative avoiding strong acids and organic solvents.[8][9] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the Boc protecting group.

Protocol 1: General Procedure for Boc Protection of an Amine

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv)

-

Solvent (e.g., Dichloromethane, THF, Dioxane/Water)

-

Base (e.g., Triethylamine (TEA) (1.2 equiv) or aqueous NaOH)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath (optional)

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.[1]

-

If using a base like TEA, add it to the solution and stir. For exothermic reactions, cool the mixture in an ice bath.[1]

-

Slowly add the di-tert-butyl dicarbonate to the stirring solution.[1]

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[1]

-

Upon completion, quench the reaction by adding water.[1]

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

If necessary, purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Boc Deprotection using TFA

Materials:

-

Boc-protected amine (1.0 equiv)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane (to make a ~20-50% v/v solution with TFA).[9]

-

Slowly add trifluoroacetic acid to the stirred solution at room temperature.[9]

-

Stir the reaction mixture for 0.5 to 4 hours, monitoring by TLC or LC-MS.[9]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[8]

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]

Protocol 3: General Procedure for Boc Deprotection using HCl in Dioxane

Materials:

-

Boc-protected amine (1.0 equiv)

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[8]

-

Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.[8]

-

Upon completion, the product often precipitates as the hydrochloride salt.[8]

-

The solid can be collected by filtration and washed with a solvent like diethyl ether.[8]

-

Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.

Conclusion

The tert-butyloxycarbonyl protecting group is a fundamental and indispensable tool in modern organic chemistry.[2] Its predictable reactivity, stability under a wide range of conditions, and well-established protocols for its introduction and removal make it a reliable choice for the protection of amines in multi-step syntheses. While newer methods and protecting groups continue to be developed, the robustness and cost-effectiveness of Boc chemistry ensure its continued and widespread use in academic research and the pharmaceutical industry.[3][15] A thorough understanding of its underlying mechanisms and the various experimental conditions for its application is essential for any scientist engaged in the synthesis of complex organic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. genscript.com [genscript.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 13. peptide.com [peptide.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. studysmarter.co.uk [studysmarter.co.uk]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Foundation of Bioconjugation: A Technical Guide to PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the ability to link molecules effectively and reliably is paramount. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology, offering a versatile and powerful toolset for modifying proteins, peptides, antibodies, and small molecules. This in-depth technical guide explores the fundamental principles of using PEG linkers in bioconjugation, providing researchers, scientists, and drug development professionals with the essential knowledge to leverage this technology for enhanced therapeutic and diagnostic applications.

Core Concepts of PEGylation

Polyethylene glycol is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1] The process of covalently attaching PEG chains to a molecule, known as PEGylation, imparts several beneficial properties that address many of the challenges faced in drug development and biological research.

Key Advantages of PEGylation:

-

Enhanced Solubility and Stability: The hydrophilic nature of PEG increases the solubility of hydrophobic molecules in aqueous solutions and can protect them from enzymatic degradation.

-

Reduced Immunogenicity: The flexible PEG chains create a hydrophilic shield around the conjugated molecule, masking its antigenic sites and reducing the likelihood of an immune response.[2][3]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule slows its renal clearance, extending its time in systemic circulation.[4][5]

-

Improved Pharmacokinetics: By extending the half-life and improving stability, PEGylation leads to more sustained therapeutic effects and can reduce the required dosing frequency.[4]

The Versatile Toolkit of PEG Linkers

PEG linkers are not a one-size-fits-all solution. They are available in a variety of architectures and with a wide array of reactive functional groups to suit different bioconjugation needs.

Structural Classifications:

-

Linear PEGs: The simplest form, consisting of a straight chain of PEG units.

-

Branched PEGs: These have multiple PEG arms extending from a central core, offering a greater hydrodynamic volume and more effective shielding.

-

Multi-arm PEGs: Similar to branched PEGs, these can be used to attach multiple molecules, such as drugs, to a single carrier.

-

Cleavable PEGs: These linkers contain a bond that can be broken under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), allowing for controlled release of the conjugated molecule.

Common Terminal Functional Groups:

The choice of functional group is critical as it determines the target on the biomolecule to which the PEG linker will attach.

-

N-Hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[6][7]

-

Maleimides: Specifically react with thiol groups (e.g., from cysteine residues) to form stable thioether bonds.[8][9]

-

Azides and Alkynes: Used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and bioorthogonal.[1][10][11]

Quantitative Impact of PEGylation

The properties of a bioconjugate can be finely tuned by carefully selecting the PEG linker's molecular weight and chemistry. The following tables summarize key quantitative data on the effects of PEGylation.

Table 1: Effect of PEG Chain Length on Bioconjugate Properties

| Property | Effect of Increasing PEG Molecular Weight | Quantitative Example |

| Solubility | Increases | Conjugation of a hydrophobic drug to PEG can increase its aqueous solubility by several orders of magnitude. |

| Circulation Half-life | Increases | PEGylation of interferon α-2a with a 12 kDa PEG increased its half-life from 2-3 hours to 40-60 hours. |

| Immunogenicity | Decreases | PEGylation of adenosine (B11128) deaminase with multiple 5 kDa PEG chains significantly reduced its immunogenicity, allowing for chronic administration.[12] |

| Biological Activity | May Decrease | PEGylation of interferon α-2a resulted in a 93% loss of in vitro antiviral activity, but the improved pharmacokinetics led to enhanced in vivo efficacy. |

Table 2: Comparison of Common PEGylation Chemistries

| Feature | NHS Ester-Amine | Maleimide-Thiol | Click Chemistry (CuAAC & SPAAC) |

| Target Group | Primary Amines (-NH₂) | Thiols (-SH) | Azides (-N₃) & Alkynes (C≡CH) |

| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | 4.0 - 11.0 (generally insensitive)[13] |

| Reaction Speed | Fast (30-60 min at RT)[13] | Very Fast (minutes to a few hours at RT)[13] | Very Fast (often < 1 hour at RT)[13] |

| Specificity | Can react with multiple lysines, leading to heterogeneity.[13] | Highly selective for thiols within the optimal pH range.[13] | Highly specific and bioorthogonal.[13] |

| Linkage Stability | Stable amide bond.[13] | Stable thioether bond, though can be reversible in vivo.[13] | Highly stable triazole ring.[13] |

| Yield | Generally high, but can be variable.[13] | High | Typically very high and quantitative.[13] |

Key Experimental Protocols

The successful implementation of PEGylation strategies relies on robust and well-defined experimental protocols. Below are detailed methodologies for common PEGylation reactions and subsequent purification steps.

Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of a PEG-NHS ester to a protein via its primary amine groups.

Materials:

-

Protein to be PEGylated

-

PEG-NHS ester reagent

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or size-exclusion chromatography equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[6] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[6]

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6][7] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[6]

-

Conjugation Reaction:

-

Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[7]

-

Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently stirring.[14] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6][7]

-

-

Quenching: (Optional) Add quenching buffer to stop the reaction by consuming any unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG-NHS ester and other byproducts by dialysis or size-exclusion chromatography.[6][7]

-

Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.[7]

Thiol-Reactive PEGylation using Maleimides

This protocol outlines the conjugation of a PEG-Maleimide to a protein via its free thiol groups.

Materials:

-

Thiol-containing protein

-

PEG-Maleimide reagent

-

Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)

-

(Optional) Reducing agent (e.g., TCEP)

-

Size-exclusion chromatography or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the thiol-free buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. If DTT is used, it must be removed prior to adding the maleimide (B117702) reagent.[15]

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide in the conjugation buffer (e.g., 100 mg/mL).[8]

-

Conjugation Reaction:

-

Purification: Purify the conjugate from unreacted PEG-Maleimide and protein using size-exclusion chromatography or dialysis.[8][9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the copper-catalyzed ligation of an azide-functionalized molecule to an alkyne-functionalized molecule.

Materials:

-

Alkyne-functionalized molecule

-

Azide-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Appropriate buffer (e.g., PBS)

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), the ligand (e.g., 200 mM in water), and sodium ascorbate (B8700270) (e.g., 100 mM in water).[16]

-

Catalyst Premix: Mix the CuSO₄ and ligand solutions.[17] It is recommended to add the ligand to the copper solution.

-

Conjugation Reaction:

-

In a reaction tube, combine the alkyne- and azide-functionalized molecules in the desired buffer.

-

Add the premixed copper-ligand catalyst to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.[1][17]

-

Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[16]

-

-

Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and unreacted components.[16]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol describes the reaction between a strained alkyne (e.g., DBCO) and an azide (B81097).

Materials:

-

DBCO-functionalized molecule

-

Azide-functionalized molecule

-

Appropriate buffer (e.g., PBS)

Procedure:

-

Molecule Preparation: Dissolve the DBCO- and azide-functionalized molecules in the reaction buffer.

-

Conjugation Reaction:

-

Purification: Remove the excess unreacted starting materials by a suitable method such as size-exclusion chromatography or dialysis.[10]

Purification of PEGylated Proteins

The purification of PEGylated proteins is a critical step to remove unreacted PEG, unconjugated protein, and different PEGylated species (e.g., mono-, di-, multi-PEGylated).

4.5.1. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of a protein, SEC is effective at separating PEGylated conjugates from the smaller, unmodified protein and low molecular weight reactants.[][19]

-

Principle: Larger molecules elute first from the column.

-

Procedure:

-

Equilibrate the SEC column with a suitable buffer.

-

Load the PEGylation reaction mixture onto the column.

-

Elute with the same buffer and collect fractions.

-

Analyze the fractions (e.g., by SDS-PAGE and UV absorbance) to identify and pool those containing the desired PEGylated product.

-

4.5.2. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the charges on a protein's surface, altering its interaction with the IEX resin and allowing for the separation of different PEGylated species.[][20]

-

Principle: Molecules bind to the charged stationary phase and are eluted by increasing the salt concentration or changing the pH of the mobile phase.

-

Procedure:

-

Equilibrate the IEX column with a low-salt buffer.

-

Load the reaction mixture onto the column.

-

Wash the column to remove unbound molecules.

-

Elute the bound species using a salt or pH gradient.

-

Collect and analyze fractions to isolate the desired PEGylated protein.

-

4.5.3. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The attachment of a PEG chain can alter the hydrophobicity of a protein, enabling separation by HIC.[]

-

Principle: Molecules bind to the hydrophobic stationary phase in a high-salt buffer and are eluted by decreasing the salt concentration.

-

Procedure:

-

Equilibrate the HIC column with a high-salt buffer.

-

Add salt to the reaction mixture to match the equilibration buffer and load it onto the column.

-

Elute the bound molecules using a decreasing salt gradient.

-

Collect and analyze fractions to identify the purified PEGylated conjugate.

-

Visualizing Bioconjugation Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows in bioconjugation with PEG linkers.

Caption: General workflow for the synthesis and purification of a PEGylated bioconjugate.

Caption: Signaling pathway for amine-reactive PEGylation using an NHS ester.

Caption: Signaling pathway for thiol-reactive PEGylation using a maleimide.

Caption: Comparison of CuAAC and SPAAC "click chemistry" PEGylation pathways.

Conclusion

PEG linkers represent a mature and highly adaptable technology that has become indispensable in the field of bioconjugation. By understanding the fundamental properties of PEG, the diverse range of available linker chemistries, and the critical aspects of reaction and purification protocols, researchers can effectively design and synthesize novel bioconjugates with improved therapeutic and diagnostic potential. This guide provides a solid foundation for harnessing the power of PEGylation to advance the frontiers of medicine and biotechnology.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 5. wjgnet.com [wjgnet.com]

- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 16. axispharm.com [axispharm.com]

- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

A Deep Dive into Boc-NH-PEG1-CH2CH2COOH: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Boc-NH-PEG1-CH2CH2COOH.

Introduction

In the evolving landscape of targeted therapeutics, the role of chemical linkers is paramount. These molecular bridges are fundamental to the design of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers available, this compound, a heterobifunctional linker containing a single polyethylene (B3416737) glycol (PEG) unit, has garnered significant attention. Its unique properties, including a protected amine and a terminal carboxylic acid, offer researchers a versatile tool for the controlled synthesis of complex bioconjugates. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, core applications, and the experimental protocols essential for its successful implementation in drug discovery and development.

Core Properties of this compound

This compound, also known by its systematic name 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid, is a valuable building block in bioconjugation chemistry.[1] Its structure features a Boc (tert-butoxycarbonyl) protected amine, a short PEG spacer, and a terminal carboxylic acid. This arrangement provides key advantages for synthetic chemists. The Boc group offers a stable protecting group for the amine functionality that can be readily removed under acidic conditions, allowing for sequential and controlled conjugation reactions.[2] The short PEG1 unit enhances the hydrophilicity of the resulting conjugates, which can improve solubility and pharmacokinetic properties.[3][4] The terminal carboxylic acid provides a reactive handle for coupling to amine-containing molecules, such as antibodies or small molecule ligands, through stable amide bond formation.

A summary of the key physicochemical properties of this compound is presented in the table below, based on data from various chemical suppliers.

| Property | Value | References |

| Chemical Formula | C10H19NO5 | [5][6][7] |

| Molecular Weight | 233.26 g/mol | [5][6][7] |

| CAS Number | 1260092-44-1 | [6][7][8] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥95% - 97.0% | [5][7] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |

| Solubility | Soluble in DMSO | [9] |

Key Applications in Drug Development

The unique trifunctional nature of this compound makes it a versatile tool in the synthesis of complex therapeutic agents, most notably in the fields of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a critical role in connecting a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. This compound can be utilized in a multi-step conjugation strategy. The carboxylic acid can be activated and reacted with an amine-containing payload. Following purification, the Boc-protecting group on the PEG linker can be removed to reveal a primary amine, which can then be conjugated to the antibody through various methods, such as reaction with an activated ester on the antibody. The inclusion of the PEG spacer can help to improve the solubility and reduce aggregation of the final ADC.[3][10]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11][12] The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound serves as a foundational building block for constructing these linkers. It can be sequentially coupled to a ligand for the target protein and a ligand for the E3 ligase. The flexibility and hydrophilicity imparted by the PEG unit can be advantageous for achieving a productive ternary complex geometry and improving the overall physicochemical properties of the PROTAC.[13]

Experimental Protocols